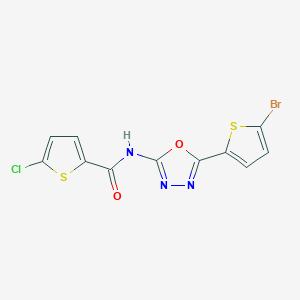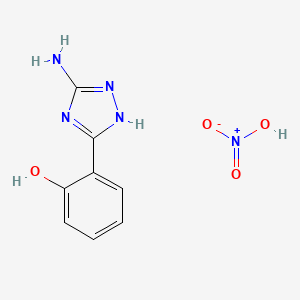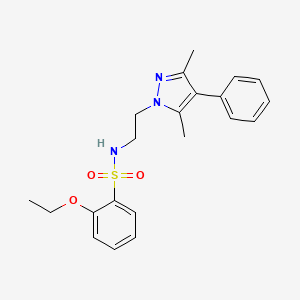
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide, also known as DPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis Methodologies and Antimicrobial Activities
A study by Sojitra et al. (2016) describes the synthesis of derivatives of the compound, highlighting the development of an efficient methodology for synthesizing new benzenesulfonamide derivatives with significant antimicrobial activities. These compounds have been found to display potent activities against bacteria compared to fungi (Sojitra et al., 2016).
Corrosion Inhibition and Adsorption Behavior
Another study by Tawfik (2015) examines the corrosion inhibition efficiency and adsorption behavior of similar compounds on carbon steel surfaces. The research indicates that these compounds act as excellent corrosion inhibitors and their adsorption follows a specific isotherm model, highlighting their potential in industrial applications (Tawfik, 2015).
Anticancer Activities
Metwally, Abdelrazek, and Eldaly (2016) conducted research on the synthesis of new heterocyclic compounds based on a similar structure, evaluating their anticancer activity. This study indicates the potential of these compounds in the development of novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Anti-Inflammatory, Analgesic, and Antioxidant Properties
Research by Küçükgüzel et al. (2013) on celecoxib derivatives, which have a structural similarity, demonstrates their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This suggests the broad therapeutic applications of such compounds (Küçükgüzel et al., 2013).
DFT Study on Bipyrazole Derivatives
A theoretical study conducted by Wang et al. (2006) using density functional theory (DFT) on bipyrazole derivatives, closely related to the compound , highlights their potential activity as corrosion inhibitors. This research provides insight into the molecular properties influencing their efficiency (Wang et al., 2006).
Synthesis and Characterization of Complexes
Gennari et al. (2008) studied CuI complexes with ligands derived from similar pyrazole structures. This research is significant for understanding the dimerization constants and thermodynamic parameters of these complexes, which could be crucial in various chemical processes (Gennari et al., 2008).
Antipsychotic Potential
Wise et al. (1987) explored the antipsychotic potential of a series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound of interest. This study provides valuable insights into the therapeutic potential of these compounds in psychiatric disorders (Wise et al., 1987).
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-27-19-12-8-9-13-20(19)28(25,26)22-14-15-24-17(3)21(16(2)23-24)18-10-6-5-7-11-18/h5-13,22H,4,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBCILIGACGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

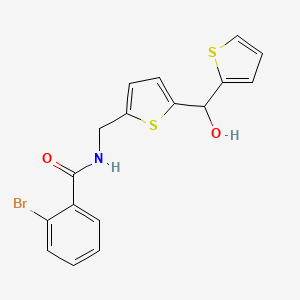
![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-propan-2-ylacetamide](/img/structure/B2466999.png)
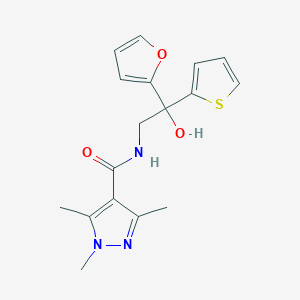
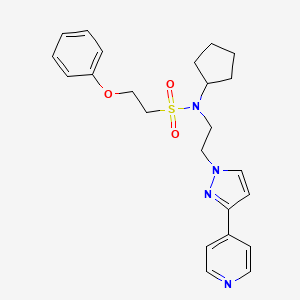

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)

